molecular formula C6H5F3N2O B3268855 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde CAS No. 497855-74-0

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B3268855
CAS No.: 497855-74-0
M. Wt: 178.11 g/mol
InChI Key: HDUFCQPRNLFRPA-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde ( 497855-74-0) is a chemical building block of interest in medicinal and agrochemical research. It features both an imidazole ring, a privileged structure in biology, and an aldehyde group, which provides a reactive handle for further synthetic derivatization . The 2,2,2-trifluoroethyl substituent can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. It has a Signal Word of "Warning" and carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to proper laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). Specifications: • CAS Number: 497855-74-0 • Molecular Formula: C6H5F3N2O • Molecular Weight: 178.11 g/mol • SMILES: O=CC1=NC=CN1CC(F)(F)F • Purity: Available with a purity of 95% . • Storage: This product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFCQPRNLFRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde typically involves the introduction of the trifluoroethyl group to the imidazole ring followed by the formation of the aldehyde group. One common method involves the reaction of 2,2,2-trifluoroethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the second position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal or antibacterial properties.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Electronic Effects

  • Trifluoroethyl vs. Methyl/Phenyl : The trifluoroethyl group (CF₃CH₂) in the target compound imparts stronger electron-withdrawing effects compared to methyl (CH₃) or phenyl (Ph) groups. This increases the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., condensations to form Schiff bases) .
  • Fluorinated vs. Non-Fluorinated Analogs: Fluorine substituents (e.g., in 1-(2-fluoroethyl)-benzimidazole derivatives) improve metabolic stability and lipophilicity, critical for pharmaceutical applications .

Steric and Structural Considerations

  • Benzimidazole vs.
  • Substituent Position : The trifluoromethyl group at C5 in 1-methyl-5-(trifluoromethyl)-imidazole-2-carbaldehyde () alters electronic distribution compared to the N1-trifluoroethyl group in the target compound, affecting solubility and dipole moments.

Functional Group Reactivity

  • Aldo-Imidazoles : The aldehyde group in all listed compounds serves as a versatile handle for further derivatization. For example, reactions with amines yield imine-linked frameworks, as seen in multi-component syntheses ().

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a synthetic compound characterized by its unique trifluoroethyl group and imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The trifluoroethyl substituent enhances lipophilicity, which may influence its pharmacological properties.

Chemical Structure

  • Molecular Formula : C₆H₅F₃N₂O
  • SMILES : C1=CN(C(=N1)C=O)CC(F)(F)F
  • InChI : InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2

Biological Activity Overview

Research indicates that compounds with imidazole structures often exhibit significant biological activities, including:

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoroethyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. This could lead to improved interactions with biological targets such as enzymes involved in metabolic pathways .

Case Studies and Research Findings

While direct literature on this compound is sparse, related studies provide insights:

StudyFindings
Antimicrobial Activity Compounds similar to this imidazole derivative have shown effective inhibition against various pathogens.
Anticancer Activity Related compounds have induced apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic factors .
Enzyme Inhibition Structural studies indicate potential binding interactions with key enzymes involved in microbial metabolism.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for exploration include:

  • In Vitro and In Vivo Studies : Comprehensive testing on cell lines and animal models to assess efficacy and safety.
  • Mechanistic Studies : Investigating the specific pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the structure influence biological activity.

Q & A

Q. What are the established synthetic routes for preparing 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde?

The synthesis typically involves trifluoroethylation of imidazole precursors. A common approach includes:

  • Step 1 : Alkylation of an imidazole core (e.g., 1H-imidazole-2-carbaldehyde) with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 25°C.
  • Step 2 : Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate).
    Key intermediates are characterized using NMR and LCMS. Yield optimization (e.g., 26–72%) depends on reaction conditions and stoichiometry .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 18.565 Å, b = 9.273 Å, c = 24.717 Å, β = 116.8°) confirm molecular conformation. Disorder in substituents (e.g., dithiolane rings) is resolved via refinement .
  • NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) identify trifluoroethyl protons (δ = 4.97 ppm, q) and aldehyde protons (δ = 8.80 ppm, s) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 250–420 validate molecular weight .

Q. What purification strategies are effective for isolating this compound?

  • Chromatography : Silica gel columns with gradient elution (e.g., PE:EtOAc 100:0 → 20:80) resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .

Advanced Research Questions

Q. What is the electronic impact of the trifluoroethyl group on the compound’s reactivity?

The electron-withdrawing trifluoroethyl group stabilizes the imidazole ring via inductive effects, reducing basicity at the N1 position. This enhances electrophilic reactivity at the aldehyde group, facilitating nucleophilic additions (e.g., condensations with amines). Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs .

Q. How does the compound interact with biological targets in computational models?

Docking studies (e.g., AutoDock Vina) predict strong binding to enzymes like cytochrome P450 (binding energy: −9.2 kcal/mol) via:

  • Hydrogen bonding between the aldehyde and catalytic residues (e.g., Tyr96).
  • Hydrophobic interactions of the trifluoroethyl group with nonpolar pockets.
    MD simulations (100 ns) confirm stable binding conformations .

Q. What mechanistic insights exist for trifluoroethylation during synthesis?

  • Nucleophilic substitution : The trifluoroethyl sulfonate group acts as a leaving agent, with SN2 kinetics confirmed by linear Eyring plots (ΔS‡ = −120 J/mol·K).
  • Isotope effects : ¹⁸F-labeling studies (e.g., ¹⁸F-¹⁹F exchange) reveal 60% incorporation efficiency in trifluoroethyl intermediates .

Q. How does thermal stability vary under different conditions?

  • TGA/DSC : Decomposition onset at 220°C (N₂ atmosphere) with a 95% mass loss by 300°C.
  • Hydrolytic stability : The aldehyde group undergoes hydrolysis (t₁/₂ = 48 h at pH 7.4, 37°C), forming the carboxylic acid derivative .

Q. What pharmacokinetic advantages arise from fluorine substitution?

  • Lipophilicity : LogP increases by 0.5–1.0 units compared to ethyl analogs, enhancing membrane permeability.
  • Metabolic stability : The trifluoroethyl group resists oxidative metabolism (CYP3A4), prolonging half-life (in vitro t₁/₂ = 6.5 h vs. 2.1 h for ethyl analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde
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1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

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